molecular formula C23H22N2O3S B303058 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No. B303058
M. Wt: 406.5 g/mol
InChI Key: QCXIQZOMYYSOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide (MPSP) is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfanyl amide compounds and has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. It has also been suggested that 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide may exert its anticancer effects through the induction of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to protect against oxidative stress-induced cell death in neuronal cells. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, the limitations of using 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

For research on 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide include further studies to understand its mechanism of action, its potential as a therapeutic agent for various diseases, and its anticancer properties. Studies could also focus on the development of new derivatives of 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide with improved efficacy and lower toxicity. Further studies could also explore the potential of 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide as a neuroprotective agent and its ability to protect against oxidative stress-induced cell death in neuronal cells.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide involves the reaction of 4-methylthiophenol with 3-(phenoxyacetyl)aniline in the presence of acetic anhydride and pyridine. The resulting product is then reacted with acetic anhydride and N,N-dimethylformamide to yield 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide. The synthesis method has been reported in the literature and has been used by researchers to obtain 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide for their studies.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent. 2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced cell death in neuronal cells.

properties

Product Name

2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H22N2O3S/c1-17-10-12-21(13-11-17)29-16-23(27)25-19-7-5-6-18(14-19)24-22(26)15-28-20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

QCXIQZOMYYSOAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.